molecular formula C17H26N2O3 B13775144 Acetanilide, N-(dimethylcarbamoylmethyl)-4'-(isopentyloxy)- CAS No. 93814-29-0

Acetanilide, N-(dimethylcarbamoylmethyl)-4'-(isopentyloxy)-

Cat. No.: B13775144
CAS No.: 93814-29-0
M. Wt: 306.4 g/mol
InChI Key: MDZWVSKNPAQTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetanilide, N-(dimethylcarbamoylmethyl)-4’-(isopentyloxy)- is a derivative of acetanilide, an aromatic compound with a phenyl ring attached to an acetamido group. Acetanilide derivatives have been widely studied for their pharmacological properties, including antimicrobial, analgesic, anti-inflammatory, antipyretic, antioxidant, anticonvulsant, anticancer, antihyperglycaemic, and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetanilide derivatives typically involves the reaction of an amine (aromatic or aliphatic) with acetic anhydride. An alternative method uses acetic acid as an acylating agent, catalyzed by zinc . The reaction is carried out in a round-bottom flask with a reflux condenser, heated in a water bath at 60°C for 2 hours with magnetic stirring. The crude reaction mixture is then poured into cold water, and the resulting crystals are filtered and washed .

Industrial Production Methods

Industrial production methods for acetanilide derivatives often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetanilide derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxindole derivatives: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted acetanilides: Formed from electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetanilide, N-(dimethylcarbamoylmethyl)-4’-(isopentyloxy)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other acetanilide derivatives. The presence of the dimethylcarbamoylmethyl and isopentyloxy groups enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

93814-29-0

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-[N-acetyl-4-(3-methylbutoxy)anilino]-N,N-dimethylacetamide

InChI

InChI=1S/C17H26N2O3/c1-13(2)10-11-22-16-8-6-15(7-9-16)19(14(3)20)12-17(21)18(4)5/h6-9,13H,10-12H2,1-5H3

InChI Key

MDZWVSKNPAQTTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.